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Crystal Forms of Neratinib Maleate at a Glance

The table below summarizes the key solid-state forms of Neratinib Maleate identified in the search results,

along with their reported characteristics.

Type / o XRD Characteristic
Crystal Form . . Reported Key Characteristics

Designation Peaks (26 +0.2°)
Form Il (from Monohydrate Form used in commercial production; Information not in
prior art) [1] (Tri-maleate) stable for long-term storage [1]. search results.
Form A [1] Anhydrate (Tri- Good stability, high solubility; prepared  6.9°, 13.9°, 22.5°,

maleate) from organic solvents [1]. 5.1° 11.4°, 18.3° [1].
Form B [1] Hydrate (Tri- Converts from Form A upon exposure 5.4°,13.5°, 19.6°,

maleate) to moisture or water [1]. 10.7°,12.1°, 23.8° [1].
Form C [1] Not Specified Novel crystalline form [1]. 14.2°, 15.2°, 23.5°,

10.9°, 21.4°, 24.5° [1].

Form T2 [2] Not Specified A solid state form of Neratinib maleate Information not in
[2]. search results.
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Type | L. XRD Characteristic
Crystal Form . . Reported Key Characteristics
Designation Peaks (26 +0.2°)
Amorphous [3] Amorphous Solid  Enhanced dissolution rate and oral No characteristic
[4] Dispersion bioavailability; physically stabilized in peaks (halo pattern)
mesoporous silica [3] [4]. [4].

Reported Experimental Data and Protocols

Here are the experimental details and data for the forms where information was available.

1. Novel Anhydrate (Form A) and Hydrate (Form B) [1] These forms are described in a patent, which

includes characterization data but does not provide a direct comparative solubility study with the known

monohydrate (Form II).

e Preparation of Form A (Anhydrate):

o Method: Neratinib free base and maleic acid (molar ratio 1:2 to 1:5) are added to a single
organic solvent or a mixture (e.g., acetone, ethanol, isopropanol, toluene, dichloromethane,
acetonitrile, tetrahydrofuran, n-heptane). The mixture is stirred to obtain crystals [1].

e Preparation of Form B (Hydrate):

o Method: Form A is stirred in water or a mixture of water with other solvents. Alternatively, it can

be placed under high humidity conditions (=60% RH) to convert [1].
e Characterization and Stability Data:

o Thermal Gravimetric Analysis (TGA): Form A showed a 1.3% weight loss upon heating to
120°C, while Form B showed a 4.0% weight loss upon heating to 130°C, confirming its
hydrated nature [1].

o Differential Scanning Calorimetry (DSC): Form A showed an endothermic peak at about
149°C. Form B showed multiple endothermic peaks at 64°C, 93°C, and 149°C [1].

2. Amorphous Solid Dispersions [3] [4] Recent research focuses on overcoming Neratinib Maleate's low

and variable oral bioavailability by creating amorphous solid dispersions.

e Preparation Method:
o The solvent evaporation technique was used to adsorb Neratinib Maleate onto a mesoporous
silica carrier (SYLOID XDP 3050) [4].
o The process was optimized using a Design of Experiments (DoE) approach to achieve high
drug loading (25.77%) and amorphization [3].
¢ Solubility and Bioavailability Data:
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o In Vitro Dissolution: The optimized solid dispersion showed a higher rate and extent of drug
release compared to plain crystalline Neratinib Maleate across pH 3.0, 4.5, and 6.8 media [4].

o In Vivo Pharmacokinetics: In oral studies (10 mg/kg in rats), the solid dispersion resulted in a
1.73-fold increase in maximum plasma concentration (C~max~) and a 1.58-fold increase in
total exposure (AUC~last~) compared to the plain crystalline drug [3].

3. Lipid-Polymer Hybrid Nanoparticles (LPNs) [3] Another advanced formulation strategy also utilizes

the amorphous state to enhance performance.

e Preparation Method: A systematic DoE approach was used to prepare and optimize NM-LPNs using
glyceryl distearate (lipid) and PLGA 65:35 (polymer) via a solvent diffusion method [3].
¢ Solubility and Bioavailability Data:
o In Vitro Drug Release: The nanoparticles exhibited a burst release followed by a prolonged
release up to 12 hours [3].
o In Vivo Pharmacokinetics: The optimized NM-LPNs showed a 1.72-fold increase in C~max~
and a 1.58-fold increase in AUC~last~ compared to plain Neratinib Maleate [3].

Relationship Between Solid Form and Performance

The following diagram illustrates the general relationship between the solid-state properties of Neratinib

Maleate and the resulting pharmaceutical performance, based on the gathered information.
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Key Analytical Methods for Characterization

The search results highlight several standard techniques used to characterize and differentiate between solid

forms:

e Powder X-ray Diffraction (PXRD): The primary technique for identifying different crystalline phases
based on their unique diffraction patterns [2] [1] [4].

o Differential Scanning Calorimetry (DSC): Used to study thermal events like melting, dehydration,
and glass transitions, which are unique to each solid form [1].

e Thermogravimetric Analysis (TGA): Measures weight changes due to events like solvent loss,
helping distinguish between hydrates, solvates, and anhydrates [1].

¢ Dissolution Testing: A key assay for comparing the dissolution rate and extent of different forms or
formulations under various pH conditions [3] [4].

e HPLC-UV for Analysis: Used for quantifying drug content in dissolution media and during stability
studies [3] [5].

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s537016?utm_src=pdf-body-img
https://patents.google.com/patent/WO2018005418A1/en
https://patents.justia.com/patent/10246437
https://www.pharmaexcipients.com/news/oral-neratinib-maleate/
https://patents.justia.com/patent/10246437
https://patents.justia.com/patent/10246437
https://pmc.ncbi.nlm.nih.gov/articles/PMC11858839/
https://www.pharmaexcipients.com/news/oral-neratinib-maleate/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11858839/
https://link.springer.com/article/10.1007/s44371-025-00231-x
https://www.smolecule.com/products/s537016?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Research Implications and Future Directions

The development of alternate crystalline forms and amorphous systems provides valuable options for

formulation scientists.

¢ Form Selection: The novel anhydrous Form A could be investigated as a stable alternative to the
known anhydrous form that easily converts to a hydrate [1].

¢ Performance Enhancement: Amorphous solid dispersions and nanoparticle formulations
demonstrate a proven path to significantly enhance the dissolution and bioavailability of Neratinib
Maleate, which could potentially allow for lower dosing and reduced gastrointestinal side effects [3]

[4].

e Bioequivalence: One study confirms that a product developed using an alternate crystalline
anhydrous form can be bioequivalent to the marketed product (which uses the monohydrate form),
validating this development pathway [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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